N-(4-fluorobenzyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5OS/c21-16-8-6-14(7-9-16)12-22-19(27)13-28-20-24-23-18-11-10-17(25-26(18)20)15-4-2-1-3-5-15/h1-11H,12-13H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNAYKPHNDHMAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NCC4=CC=C(C=C4)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(4-fluorobenzyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a compound that belongs to a class of heterocyclic compounds with significant biological activities. Its structure includes a triazole ring fused with a pyridazine ring, which is known to enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, biological evaluations, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be represented by the following IUPAC name:
This compound . Its unique features include:
- Fluorobenzyl Group : Enhances lipophilicity and biological activity.
- Triazole and Pyridazine Rings : Known for various pharmacological activities including anticancer and antimicrobial effects.
| Property | Value |
|---|---|
| Molecular Formula | C18H16FN5OS |
| Molecular Weight | 373.41 g/mol |
| Solubility | Soluble in DMSO and methanol |
| Melting Point | Not specified |
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds containing triazole and pyridazine moieties. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines:
- MCF-7 (Breast Cancer) : Exhibited IC50 values indicating significant cytotoxicity.
- HeLa (Cervical Cancer) : Similar trends in cytotoxicity were observed.
The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through interaction with specific biological targets.
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Related compounds have been reported to exhibit:
- Antibacterial Effects : Against Gram-positive and Gram-negative bacteria.
- Antifungal Activity : Effective against various fungal strains.
Case Studies
-
Cytotoxic Evaluation :
A study evaluated the cytotoxicity of triazolo-pyridazine derivatives against MCF-7 and HeLa cell lines using the MTT assay. The findings indicated that modifications in the structure significantly influenced the biological activity.Compound Cell Line IC50 (µM) Compound A MCF-7 29 Compound B HeLa 73 This compound TBD -
Mechanistic Studies :
Research has indicated that triazole derivatives can inhibit key enzymes involved in cancer progression. This inhibition leads to reduced cell viability and increased apoptosis rates in treated cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substitution Patterns
Core Heterocycle Variations
- Triazolo-pyridazine vs. Triazolo-thiadiazole/Thiazolo-triazole: The target compound’s [1,2,4]triazolo[4,3-b]pyridazine core differs from thiazolo[2,3-c][1,2,4]triazole (e.g., compounds 26–32 in ) and [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (). These cores influence electronic properties and binding interactions. For example, thiadiazole-containing analogs exhibit nanomolar IC50 values against CDK5/p25 (e.g., 42±1 nM), suggesting potent kinase inhibition .
Substituent Effects
- Position 6 Substitution :
Replacing the phenyl group with pyridin-3-yl () or halogenated benzyl groups () alters solubility and target affinity. The pyridin-3-yl variant (CAS 1203365-53-0) has a molecular weight of 382.5, while the target compound’s phenyl substitution may enhance lipophilicity . - Acetamide Side Chain :
The 4-fluorobenzyl group on the acetamide nitrogen is critical. shows that N-(4-fluorobenzyl) substitution (compound 18, KI = 2048 nM for hCA I) is less favorable than N-(4-fluorophenyl) (compound 12, KI = 548.6 nM), indicating steric hindrance or reduced hydrogen-bonding capacity with the benzyl group .
Enzyme Inhibition
- Carbonic Anhydrase (hCA) Inhibition :
N-(4-fluorobenzyl) substitution in compound 18 (KI = 2048 nM for hCA I) is less effective than N-(4-fluorophenyl) in compound 12 (KI = 548.6 nM), highlighting the impact of the benzyl group on activity . - Kinase Inhibition :
Triazolo-thiadiazole analogs () show potent CDK5/p25 inhibition (IC50 = 42±1 nM), suggesting that the target compound’s triazolo-pyridazine core may also target kinases, though experimental validation is needed .
Anticancer and Anti-infective Potential
- Thiazolo-triazole Derivatives: Compounds 26–32 () exhibit anti-infective activity, with yields of 64–78%. Their substituents (e.g., morpholino, piperazinyl) enhance solubility and target engagement, a strategy applicable to optimizing the target compound .
- Phthalazine-based Analogs :
Compound 14b () demonstrates topoisomerase II inhibition, suggesting that the triazolo-pyridazine scaffold could similarly intercalate DNA .
Q & A
Q. What are the key synthetic routes for synthesizing N-(4-fluorobenzyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Substitution reactions under alkaline conditions to introduce functional groups (e.g., fluorobenzyl or pyridazine moieties). For example, 3-chloro-4-fluoronitrobenzene can react with alcohols or amines in alkaline media to form intermediates .
- Step 2 : Reduction of nitro groups to amines using iron powder in acidic conditions .
- Step 3 : Thioacetamide linkage formation via condensation between a thiol-containing triazolo-pyridazine intermediate and a fluorobenzyl halide or activated ester. This step often employs coupling agents like EDC/HOBt or nucleophilic substitution with K₂CO₃ as a base .
- Step 4 : Final purification via column chromatography or recrystallization, monitored by TLC.
Q. What safety precautions are recommended when handling this compound in laboratory settings?
- Methodological Answer : While specific GHS data for this compound is limited, triazolo-pyridazine derivatives generally require:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods due to potential dust inhalation risks.
- Storage : In airtight containers at 2–8°C to prevent degradation .
- Waste Disposal : Neutralization of acidic/basic byproducts before disposal, following institutional guidelines.
Q. How can researchers confirm the structural identity and purity of this compound post-synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify proton environments and carbon frameworks (e.g., fluorobenzyl aromatic protons at δ 7.2–7.4 ppm and triazole NH signals at δ 10–12 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H]⁺ for C₂₀H₁₆F₄N₆OS: 488.09) .
- Elemental Analysis (EA) : Match experimental C/H/N percentages to theoretical values (e.g., ±0.3% tolerance) .
- HPLC : Purity >95% assessed using a C18 column with UV detection at 254 nm .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the thioacetamide linkage in the target compound?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity of the thiol group .
- Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate substitution reactions .
- Temperature Control : Maintain 60–80°C for thioether formation while avoiding side reactions like oxidation .
- Stoichiometry : A 1.2:1 molar ratio of thiol intermediate to fluorobenzyl halide minimizes unreacted starting material .
Q. What analytical techniques are critical for resolving structural ambiguities in triazolo-pyridazine derivatives?
- Methodological Answer :
- X-ray Crystallography : Resolve tautomeric forms of the triazole ring and confirm regiochemistry of substituents (e.g., pyridazine vs. triazole orientation) .
- 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals and differentiate between N- and S-linked acetamide groups .
- Density Functional Theory (DFT) : Compare computed vs. experimental IR/Raman spectra to validate bond vibrations (e.g., C=S stretch at ~650 cm⁻¹) .
Q. What strategies can be employed to assess the compound's potential biological activity, considering its structural features?
- Methodological Answer :
- In Silico Docking : Use software like AutoDock Vina to predict binding affinity to targets (e.g., kinase enzymes) based on the triazole-pyridazine scaffold .
- Enzyme Assays : Test inhibitory activity against COX-2 or EGFR kinases using fluorogenic substrates (e.g., IC₅₀ determination) .
- Cellular Uptake Studies : Fluorescent labeling (e.g., BODIPY tags) to track intracellular localization via confocal microscopy .
- SAR Analysis : Modify substituents (e.g., fluorobenzyl vs. chlorobenzyl) to correlate structure with antioxidant or antiproliferative activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
